

## In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Camlipixant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Camlipixant** (formerly BLU-5937) is an orally administered, potent, and highly selective, non-competitive antagonist of the P2X3 homotrimeric receptor.[1] The P2X3 receptor, an ATP-gated ion channel found on primary afferent neurons, is a key mediator in the pathophysiology of chronic cough. By inhibiting the hypersensitization of the cough reflex, **camlipixant** is under development for the treatment of refractory chronic cough.[2][3] This guide provides a comprehensive overview of the available data on the pharmacokinetics and oral bioavailability of **camlipixant**, compiled from preclinical and clinical studies.

## **Mechanism of Action**

**Camlipixant** exerts its therapeutic effect by targeting the P2X3 receptor on C-fiber afferent nerves in the airways. In response to inflammation or irritation, ATP is released from mucosal cells and binds to P2X3 receptors, leading to neuronal depolarization and the sensation of an urge to cough. **Camlipixant**, as a selective antagonist, blocks this ATP-mediated activation, thereby reducing the exaggerated cough reflex characteristic of chronic cough. Its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer is designed to minimize tasterelated side effects, a common issue with less selective P2X3 antagonists.[2][3]





Click to download full resolution via product page

**Figure 1: Camlipixant**'s antagonism of the P2X3 receptor signaling pathway.

## **Pharmacokinetic Profile**

The pharmacokinetic profile of **camlipixant** has been evaluated in preclinical models and a series of Phase 1 and 2 clinical trials in both healthy volunteers and patients with refractory chronic cough.

### **Preclinical Pharmacokinetics**

In preclinical studies, **camlipixant** demonstrated favorable drug-like characteristics, including good oral bioavailability and a low predicted clearance in humans.[2][3] Animal models, specifically in guinea pigs, showed a dose-dependent reduction in cough frequency upon oral administration.[2]

## **Clinical Pharmacokinetics in Healthy Volunteers**

A Phase 1 study in 90 healthy adult volunteers established a favorable tolerability and pharmacokinetic profile for **camlipixant**. The study found that **camlipixant** is rapidly absorbed, reaching maximum plasma concentration within one to two hours.[4]

A Phase 1, open-label bioavailability equivalence study was conducted in 16 healthy adult subjects to compare a once-daily extended-release (ER) formulation to the twice-daily immediate-release (IR) formulation. The IR formulation was administered as two single 25 mg doses, 12 hours apart. The results indicated that the ER formulation had an equivalent total systemic drug exposure to the IR formulation.



| Parameter                                                                                   | Geometric Mean Ratio (ER vs. IR) |
|---------------------------------------------------------------------------------------------|----------------------------------|
| AUC∞                                                                                        | 90%                              |
| AUC24h                                                                                      | 82%                              |
| C24h                                                                                        | 88%                              |
| Table 1: Relative Bioavailability of Extended-<br>Release vs. Immediate-Release Camlipixant |                                  |

## **Pharmacokinetics in Special Populations**

A Phase 1, open-label study (NCT06222892) was designed to assess the effect of hepatic impairment on the pharmacokinetic profile and safety of **camlipixant**. The study included participants with mild, moderate, and severe hepatic impairment, as defined by the Child-Pugh classification, compared to healthy participants with normal hepatic function.[5] The results of this study have not yet been publicly released.

A Phase 1, single-center, open-label, randomized, 2-way crossover study (NCT06497517) was initiated to investigate the effect of food on the pharmacokinetics of **camlipixant** in healthy male and female participants.[6] The results of this study are not yet publicly available.

# Experimental Protocols Bioavailability Equivalence Study (Once-Daily ER vs. Twice-Daily IR)





Click to download full resolution via product page

**Figure 2:** General workflow for the bioavailability equivalence study.

Objective: To assess the safety, tolerability, and pharmacokinetic profile of a single dose, once-daily ER formulation of **camlipixant** versus a twice-daily IR reference formulation.

- Study Design: Phase 1, open-label, bioavailability equivalence study.
- Participants: 16 healthy adult subjects.



#### Interventions:

- Test: Single dose of a once-daily ER formulation of camlipixant.
- Reference: Two single doses of 25 mg of the IR formulation of camlipixant, administered
   12 hours apart.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of camlipixant.
- Bioanalytical Method: While specific details for this study are not provided, a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used for the quantification of camlipixant in plasma. This method would be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
- Data Analysis: Pharmacokinetic parameters, including AUC∞, AUC24h, and C24h, were calculated and compared between the two formulations.

## Phase 2b SOOTHE Study in Refractory Chronic Cough

Objective: To evaluate the efficacy and safety of multiple doses of **camlipixant** in adults with refractory chronic cough.

- Study Design: A randomized, adaptive, double-blind, placebo-controlled, parallel-arm, Phase 2b study (NCT04678206).[7]
- Participants: Adult patients with refractory chronic cough.
- Interventions: Patients were randomized to receive one of the following treatments twice daily:
  - Camlipixant 12.5 mg
  - Camlipixant 50 mg
  - Camlipixant 200 mg



- Placebo[7]
- Pharmacokinetic Assessment: Although the primary focus was on efficacy and safety, pharmacokinetic data were likely collected to assess drug exposure and its relationship with clinical outcomes.

## Conclusion

**Camlipixant** is an orally active and selective P2X3 receptor antagonist that has demonstrated a favorable pharmacokinetic profile in early clinical development. It is rapidly absorbed, and a once-daily extended-release formulation has been developed with comparable bioavailability to the immediate-release formulation. Further data from ongoing studies in special populations, such as those with hepatic impairment and the effect of food, will provide a more complete understanding of its pharmacokinetic properties and inform dosing recommendations. The continued clinical development of **camlipixant** holds promise for a new therapeutic option for patients with refractory chronic cough.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. Camlipixant: A New Hope for Refractory Chronic Cough? PMC [pmc.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. meddatax.com [meddatax.com]
- 7. Camlipixant in Refractory Chronic Cough: A Phase 2b, Randomized, Placebo-controlled Trial (SOOTHE) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Camlipixant]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8819287#pharmacokinetics-and-oral-bioavailability-of-camlipixant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com